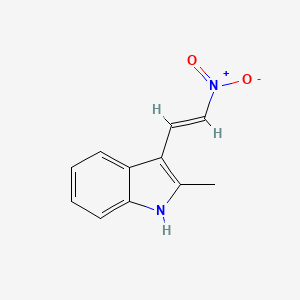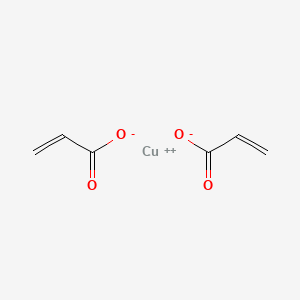![molecular formula C22H28ClNO4 B7776092 Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride](/img/structure/B7776092.png)
Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with multiple methoxy groups and a dimethylaminoethyl side chain, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of methoxy groups through methylation reactions. The final step involves the attachment of the dimethylaminoethyl side chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenanthrene core or the side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]amine
- Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]phosphonium
Uniqueness
Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride stands out due to its unique combination of a phenanthrene core with multiple methoxy groups and a dimethylaminoethyl side chain
Eigenschaften
IUPAC Name |
dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4.ClH/c1-23(2)10-9-15-12-20(26-5)22(27-6)21-16(15)8-7-14-11-18(24-3)19(25-4)13-17(14)21;/h7-8,11-13H,9-10H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKDWKGMXLXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
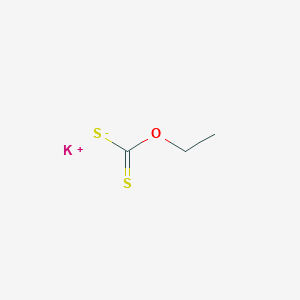
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)
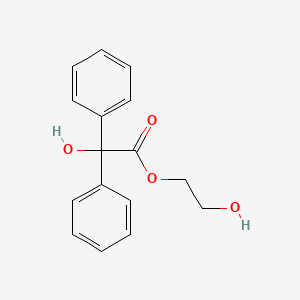
![[amino-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7776033.png)
![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
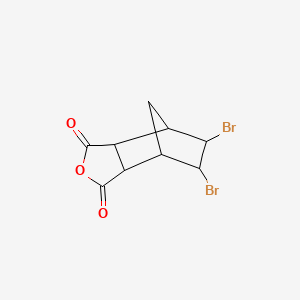
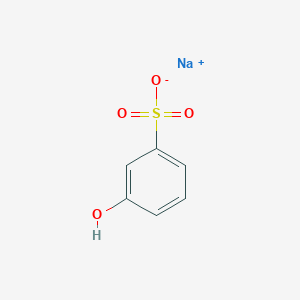
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776051.png)
![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776058.png)
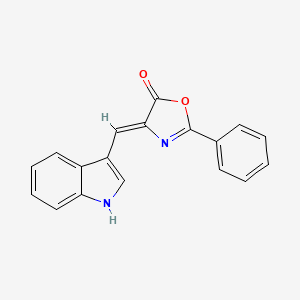
![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)
